4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid
Description
Properties
Molecular Formula |
C25H22N2O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C25H22N2O4/c28-24(26-15-18-6-8-20(9-7-18)25(29)30)16-27-13-12-21-14-22(10-11-23(21)27)31-17-19-4-2-1-3-5-19/h1-14H,15-17H2,(H,26,28)(H,29,30) |
InChI Key |
KOLNHAWVKBOBQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The indole core is constructed via acid-catalyzed cyclization of phenylhydrazine derivatives with ketones. For example:
Nucleophilic Substitution
Alternative routes involve benzyloxy group introduction via alkylation:
-
Reactants : 5-Hydroxyindole and benzyl bromide.
-
Base : Cs₂CO₃ in DMF (100°C, 12 hours).
Preparation of 4-(Aminomethyl)benzoic Acid
Oxime Reduction Pathway (Patent CN102791677B , WO2011087211A2 )
-
Step 1 : 4-Carboxybenzaldehyde or methyl 4-formylbenzoate reacts with hydroxylamine to form oxime derivatives.
-
Step 2 : Catalytic hydrogenation using 5–10% Pd/C in NaOH solution (10 kg/cm² H₂, 25–45°C, 3–5 hours).
-
Key variables :
Reductive Amination
Alternative approaches use 4-cyanobenzoic acid reduction:
-
Catalyst : Raney nickel in liquid ammonia.
-
Yield : 65–78% (lower due to cyanide toxicity and side reactions).
Acetylation and Amide Coupling
Acetyl Chloride Method
-
Activation : 5-(Benzyloxy)-1H-indole reacts with chloroacetyl chloride in dichloromethane (0°C, 1 hour).
-
Coupling : The acetylated indole is coupled with 4-(aminomethyl)benzoic acid using HATU/DIPEA in DMF (25°C, 12 hours).
-
Yield : 58–67%.
Carbodiimide-Mediated Coupling
-
Reactants : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Solvent : THF/water (2:1), pH 7.4.
-
Yield : 72% (purity >95% by HPLC).
Purification and Characterization
Crystallization
Chromatography
Analytical Data
-
¹H NMR (DMSO-d₆) : δ 8.02 (d, J=7 Hz, 1H, indole-H), 5.14 (s, 2H, benzyloxy-CH₂), 3.91 (s, 3H, COOCH₃).
Optimization Strategies
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated indole derivatives.
Scientific Research Applications
Neuropharmacology
Recent studies have indicated that compounds with indole derivatives exhibit significant neuroprotective effects. The compound has been evaluated for its potential to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro assays demonstrated that it possesses a notable inhibitory effect on MAO-B, suggesting its potential as a multi-target-directed ligand (MTDL) for treating neurodegenerative disorders complicated by depression .
Enzyme Inhibition
The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease. Studies have reported that derivatives similar to this compound exhibit substantial inhibitory activity against AChE and α-glucosidase, indicating their potential use in managing metabolic disorders such as diabetes .
Cancer Therapy
The benzoic acid component may contribute to the compound's anticancer properties. Research has highlighted that certain benzoic acid derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Preliminary investigations suggest that this compound could act as a cytotoxic agent against specific cancer cell lines, warranting further exploration into its efficacy and mechanisms of action .
Case Studies
Mechanism of Action
The mechanism of action of 4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and indole core may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several indole- and benzoic acid-containing derivatives. Below is a detailed comparison based on substituent variations, physicochemical properties, and biological relevance:
Table 1: Key Structural and Functional Comparisons
Structural Differences and Implications
Indole Substitution Patterns: The benzyloxy group at indole C5 in the target compound enhances steric bulk and lipophilicity compared to the chloro substituent in ’s analog. This may influence membrane permeability and target binding .
Linker and Functional Groups :
- The acetamidomethyl spacer in the target compound provides conformational flexibility, whereas ’s cyclopentyloxycarbonyl group introduces rigidity, likely affecting binding kinetics .
- The carboxylic acid terminus in the target compound contrasts with the methyl ester in , which may reduce solubility but improve cell penetration .
In contrast, ’s compound is tailored for leukotriene receptor antagonism . PROTAC applications () require bifunctional ligands; the target compound’s benzoic acid group could serve as an E3 ligase-binding moiety, whereas ’s methyl ester derivative lacks this capability .
Biological Activity
4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid, a complex organic compound, is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a unique structure comprising an indole moiety, a benzyloxy group, and an amide functional group, which may contribute to its diverse biological interactions.
Structural Overview
The molecular formula of this compound is , and it has a molecular weight of approximately 364.44 g/mol. The structural components include:
- Indole Ring : Commonly associated with various pharmacological properties.
- Benzyloxy Group : Enhances lipophilicity, potentially improving membrane permeability.
- Acetylamino Group : May influence binding affinity to biological targets.
Anticancer Properties
Research indicates that compounds containing indole rings often exhibit significant anticancer properties. Specifically, the presence of the indole moiety in 4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid suggests potential mechanisms for inhibiting cancer cell proliferation and inducing apoptosis. Preliminary studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines, including breast and lung cancers .
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated promising antimicrobial activity against pathogens such as Mycobacterium tuberculosis. The structural characteristics of the compound may allow it to interact effectively with bacterial enzymes or receptors, leading to inhibition of bacterial growth and survival.
Mechanistic Studies
Understanding the precise mechanisms through which 4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid exerts its biological effects is crucial. Interaction studies with biological macromolecules (e.g., proteins and nucleic acids) are essential for elucidating its pharmacodynamics and pharmacokinetics.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromoindole | Indole ring with bromine substitution | Anticancer properties |
| Benzamide Derivatives | Amide functional group | Antimicrobial activity |
| 4-(Benzyloxy)aniline | Benzyloxy group attached to an aniline | Potential antitumor effects |
The unique combination of functionalities in 4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid may lead to enhanced biological activity compared to simpler analogs.
Study on Anticancer Activity
A study evaluating the anticancer effects of similar indole derivatives found that specific modifications to the indole structure significantly enhanced their ability to induce apoptosis in cancer cells. For instance, certain compounds exhibited increased caspase-3 activity at concentrations as low as 10 µM, indicating effective apoptosis induction in MDA-MB-231 breast cancer cells .
Study on Antimicrobial Efficacy
Another study highlighted the antimicrobial potential of indole derivatives against Mycobacterium tuberculosis. The results demonstrated that these compounds could inhibit bacterial growth at micromolar concentrations, suggesting their potential as therapeutic agents against resistant strains of tuberculosis.
Q & A
Basic Research Questions
Synthesis and Reaction Design Q: What are the key synthetic steps for preparing 4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid? A: The synthesis typically involves:
- Step 1: Acetylation of 5-(benzyloxy)-1H-indole using acetyl chloride or acetic anhydride to generate the acetylated indole intermediate.
- Step 2: Activation of the benzoic acid moiety (e.g., via formation of an acyl chloride or mixed anhydride) for coupling.
- Step 3: Amide bond formation between the acetylated indole and the aminomethylbenzoic acid derivative under reflux in acetic acid with sodium acetate as a catalyst, followed by recrystallization in DMF/acetic acid for purification .
- Critical Controls: Reaction temperature (80–100°C) and stoichiometric ratios (1:1.1 for indole:acetylating agent) to minimize side products .
Structural Characterization Q: What spectroscopic methods are essential for confirming the structure of this compound? A:
- ¹H/¹³C NMR: Key signals include the indole aromatic protons (δ 7.0–7.5 ppm), benzyloxy methylene (δ ~4.8–5.2 ppm), acetyl methyl (δ ~2.1 ppm), and carboxylic acid proton (δ ~12–13 ppm if protonated).
- IR Spectroscopy: Peaks for amide C=O (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).
- Mass Spectrometry (MS): Molecular ion peak matching the theoretical molecular weight (C₂₅H₂₁N₂O₅, calculated 437.14 g/mol) .
Purity Assessment Q: How can researchers ensure high purity of the synthesized compound? A:
- Chromatographic Methods: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization).
- Recrystallization: Optimize solvent systems (e.g., DMF/acetic acid) to remove unreacted starting materials .
Advanced Research Questions
Mechanistic Studies on Amide Bond Formation Q: How can the efficiency of amide coupling be improved, and what mechanistic insights support this? A:
- Catalyst Screening: Use coupling agents like HATU or EDCI/HOBt to enhance reaction rates and reduce racemization.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields by ~20% compared to THF .
- Kinetic Analysis: Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., activation of the carboxylate) .
Handling Data Contradictions in Biological Activity Q: How should researchers resolve discrepancies in reported biological activity (e.g., enzyme inhibition)? A:
- Reproducibility Checks: Validate assays under standardized conditions (pH, temperature, cofactors).
- Structural Analog Comparison: Test derivatives (e.g., replacing benzyloxy with methoxy) to isolate functional group contributions .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions and reconcile conflicting IC₅₀ values .
Degradation Pathway Analysis Q: What are the major degradation products under acidic/alkaline conditions, and how are they identified? A:
- Forced Degradation Studies: Expose the compound to 0.1M HCl (24h, 60°C) or 0.1M NaOH (24h, 40°C).
- LC-MS/MS Analysis: Detect hydrolysis products (e.g., free benzoic acid or indole fragments) via fragmentation patterns.
- Stability-Indicating Methods: Develop gradient HPLC protocols to separate degradation products from the parent compound .
Methodological Tables
Table 1: Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, DCM, RT, 2h | 85 | 95% | |
| Amide Coupling | EDCI/HOBt, DMF, 80°C, 12h | 72 | 98% | |
| Purification | DMF/AcOH recrystallization | N/A | >99% |
Table 2: Common Analytical Signatures
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR | Benzyloxy CH₂ (δ 5.1 ppm) | |
| IR | Amide I band (1652 cm⁻¹) | |
| MS (ESI+) | [M+H]⁺ m/z 438.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
